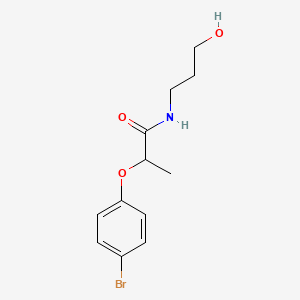

2-(4-bromophenoxy)-N-(3-hydroxypropyl)propanamide

Description

Properties

Molecular Formula |

C12H16BrNO3 |

|---|---|

Molecular Weight |

302.16 g/mol |

IUPAC Name |

2-(4-bromophenoxy)-N-(3-hydroxypropyl)propanamide |

InChI |

InChI=1S/C12H16BrNO3/c1-9(12(16)14-7-2-8-15)17-11-5-3-10(13)4-6-11/h3-6,9,15H,2,7-8H2,1H3,(H,14,16) |

InChI Key |

ZPMFESVCPGZZFH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)NCCCO)OC1=CC=C(C=C1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-(3-hydroxypropyl)propanamide typically involves the reaction of 4-bromophenol with 3-chloropropanol to form 2-(4-bromophenoxy)-3-chloropropanol. This intermediate is then reacted with propanamide under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reactions are typically carried out in an organic solvent like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenoxy)-N-(3-hydroxypropyl)propanamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The amide group can be reduced to an amine.

Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nucleophiles like sodium azide or thiolates can be used in the presence of a catalyst.

Major Products

Oxidation: Formation of 2-(4-bromophenoxy)-N-(3-oxopropyl)propanamide.

Reduction: Formation of 2-(4-bromophenoxy)-N-(3-aminopropyl)propanamide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-bromophenoxy)-N-(3-hydroxypropyl)propanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-(3-hydroxypropyl)propanamide involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the hydroxyl and amide groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues in Antioxidant Research

Several hydroxamic acid and amide derivatives, such as N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide and N-(4-chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide, have been synthesized and tested for antioxidant activity using DPPH and β-carotene assays . These compounds feature chlorophenyl and cycloalkyl substituents, which contrast with the bromophenoxy and hydroxypropyl groups in the target compound. Key differences include:

Pharmacologically Active Propanamide Derivatives

Tasimelteon (Hetlioz®), an FDA-approved drug for sleep disorders, shares the propanamide core but differs in substituents: it contains a benzofuranyl-cyclopropylmethyl group instead of bromophenoxy and hydroxypropyl . This structural divergence highlights:

- Receptor Specificity: Tasimelteon’s benzofuran moiety targets melatonin receptors, whereas the bromophenoxy group in the target compound may confer affinity for other targets (e.g., enzymes or kinases).

- Bioavailability : The hydroxypropyl chain in the target compound could improve aqueous solubility compared to tasimelteon’s lipophilic cyclopropylmethyl group.

Substituent Effects on Physicochemical Properties

A study on 3-ferrocenylmethoxy-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethylphenyl)-propanamide utilized correction factors to calculate logP, accounting for proximity effects, hydrogen bonding, and resonance . Key comparisons:

- Lipophilicity: The bromophenoxy group in the target compound may increase logP compared to hydroxamic acids but reduce it relative to ferrocenyl or nitro-containing analogs.

Commercial and Industrial Relevance

The target compound is supplied alongside analogs like 2-(4-Bromophenoxy)-N-(3-nitrophenyl)acetamide, which replaces the hydroxypropyl group with a nitro-substituted phenyl ring . This substitution likely impacts:

- Stability : Nitro groups may increase susceptibility to metabolic reduction compared to the stable hydroxypropyl moiety.

- Electronic Properties : The nitro group’s strong electron-withdrawing effect could alter reactivity in synthetic or catalytic applications.

Data Table: Key Structural and Functional Comparisons

Biological Activity

The compound 2-(4-bromophenoxy)-N-(3-hydroxypropyl)propanamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₄H₁₅BrN₂O₂

- Molecular Weight : 325.19 g/mol

- IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, primarily focusing on its potential as an anti-inflammatory and anticancer agent. The following sections detail specific activities and findings from various studies.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays have shown that the compound inhibits cell proliferation in several cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.0 | Induction of apoptosis via caspase activation |

| HepG2 | 4.5 | Inhibition of VEGFR-2 signaling pathway |

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This was observed in cell-based assays where treatment with the compound reduced levels of TNF-α and IL-6 in macrophage cultures.

Table 2: Anti-inflammatory Activity Data

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) | % Inhibition |

|---|---|---|---|

| TNF-α | 250 | 75 | 70% |

| IL-6 | 300 | 90 | 70% |

The mechanisms underlying the biological activities of this compound include:

- Nrf2 Activation : The compound has been shown to activate the Nrf2 signaling pathway, leading to increased expression of antioxidant genes, which may contribute to its protective effects against oxidative stress .

- Inhibition of Kinases : Preliminary studies suggest that it may inhibit specific kinases involved in cancer progression, although further research is needed to elucidate these pathways fully.

Case Studies

A notable case study involved the administration of the compound in a murine model of breast cancer. The results indicated a significant reduction in tumor size compared to controls, supporting its potential as a therapeutic agent.

Case Study Summary

- Model : Murine breast cancer model (MCF-7 xenograft)

- Dosage : 10 mg/kg body weight daily for 14 days

- Outcome : Tumor volume decreased by approximately 60% compared to control group.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(4-bromophenoxy)-N-(3-hydroxypropyl)propanamide, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or amide coupling. For example, reacting 4-bromophenol with a brominated propanamide precursor in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF at 80–100°C achieves substitution. Yield optimization requires stoichiometric control, inert atmosphere, and purification via column chromatography .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Use HPLC (≥98% purity threshold) combined with spectroscopic techniques:

- 1H/13C NMR : Confirm substitution patterns (e.g., bromophenoxy protons at δ 6.8–7.2 ppm, hydroxypropyl signals at δ 3.4–3.7 ppm) .

- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., ESI-MS m/z calculated for C₁₂H₁₅BrNO₃: 316.03) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Follow GHS Hazard Statements (e.g., H315/H319/H335). Use PPE (gloves, goggles, fume hood), avoid inhalation, and store in a dry, dark environment. Emergency measures include rinsing eyes with water for 15 minutes and consulting SDS documentation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced pharmacological properties?

- Methodological Answer :

- Substitution Analysis : Replace the bromophenoxy group with fluorinated or methylsulfonamido groups to modulate bioavailability (e.g., fluorinated analogs in showed improved TRPV1 antagonism) .

- Side Chain Optimization : Modify the hydroxypropyl group to cyclopropyl or benzyl derivatives to enhance target binding, as seen in similar amides .

- Biological Assays : Test modified analogs in vitro (e.g., enzyme inhibition, receptor binding) and in vivo (e.g., pharmacokinetics in rodent models) .

Q. What crystallographic techniques are suitable for determining the 3D structure of this compound, and how do intermolecular interactions influence its stability?

- Methodological Answer :

- X-ray Crystallography : Use single-crystal X-ray diffraction (Cu-Kα radiation) to resolve bond lengths/angles. For example, similar propanamides form hydrogen-bonded R₂²(14) motifs stabilizing the crystal lattice .

- Thermal Analysis : DSC/TGA can correlate melting points (e.g., 100–110°C) with packing efficiency and hydrogen-bonding networks .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Dose-Response Validation : Replicate assays (e.g., MIC tests for antimicrobial activity) with standardized protocols to minimize variability .

- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may explain discrepancies .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and cross-validate with experimental IC₅₀ values .

Q. What strategies are effective for improving the aqueous solubility of this hydrophobic compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.